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Compound of Interest

Compound Name: (2E,62)-Octa-2,6-dienol

Cat. No.: B15177660

Technical Guide: (2E,62)-Octa-2,6-dienol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,6Z)-Octa-2,6-dienol is a polyunsaturated fatty alcohol with the molecular formula CsH14O.
Its structure is characterized by an eight-carbon chain containing two double bonds at positions
2 and 6, and a primary alcohol functional group at position 1. The stereochemistry of the double
bonds is E (trans) at the C2-C3 position and Z (cis) at the C6-C7 position. While this specific
iIsomer is not extensively characterized in scientific literature, its structural motifs are found in
various naturally occurring compounds, suggesting potential for interesting biological activities.
This guide provides a summary of its chemical properties, a proposed synthesis protocol, and
expected analytical data based on its structure.

Chemical Structure and Properties

The fundamental properties of (2E,6Z)-Octa-2,6-dienol are summarized below.
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Property Value Citation
IUPAC Name (2E,62)-octa-2,6-dien-1-ol [1]
Molecular Formula CsH140 [1]
Molecular Weight 126.20 g/mol [1]

CAS Number 97259-62-6 [1]
Canonical SMILES C/C=C\CC/C=C/CO

InChi Key ONYJRUXYOCZIAW- o

BRXUXDTNSA-N

Synthesis Protocol

A specific, peer-reviewed synthesis for (2E,6Z)-Octa-2,6-dienol is not readily available in the
literature. However, a plausible and highly effective method for its preparation is the
stereoselective reduction of the corresponding aldehyde, (2E,6Z)-Octa-2,6-dienal, which is
commercially available. The following protocol describes a standard reduction using sodium
borohydride (NaBHa4), a mild and selective reducing agent for aldehydes.

Proposed Synthesis: Reduction of (2E,6Z)-Octa-2,6-
dienal

This protocol is a standard procedure for the reduction of an a,3-unsaturated aldehyde to the
corresponding allylic alcohol.

Materials:

(2E,62)-Octa-2,6-dienal

Sodium borohydride (NaBHa4)

Methanol (MeOH), anhydrous

Dichloromethane (DCM)
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o Saturated aqueous ammonium chloride (NH4Cl) solution

o Saturated aqueous sodium chloride (brine) solution

e Anhydrous magnesium sulfate (MgSOa)

¢ Round-bottom flask

e Magnetic stirrer and stir bar

e |ce bath

e Separatory funnel

 Rotary evaporator

Procedure:

e Dissolve (2E,62)-Octa-2,6-dienal (1.0 eq) in anhydrous methanol (approximately 0.1 M
solution) in a round-bottom flask equipped with a magnetic stir bar.

e Cool the solution to 0 °C using an ice bath.

e Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions over 15-20
minutes. Monitor the reaction for gas evolution.

» After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

e Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting
aldehyde is consumed.

» Quench the reaction by slowly adding saturated aqueous NHa4Cl solution.

* Remove the methanol under reduced pressure using a rotary evaporator.

o Transfer the remaining aqueous layer to a separatory funnel and extract the product with
dichloromethane (3 x volume of aqueous layer).

o Combine the organic layers and wash with brine.
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» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced pressure
to yield the crude (2E,6Z)-Octa-2,6-dienol.

» Purify the crude product via flash column chromatography on silica gel, eluting with a
gradient of ethyl acetate in hexanes.

Analytical Data (Expected)

No experimental spectroscopic data for (2E,6Z)-Octa-2,6-dienol has been found in the
searched literature. The following tables present the expected analytical data based on the
chemical structure and standard spectroscopic principles.

Expected 'H and **C NMR Data

The following tables summarize the predicted chemical shifts for (2E,6Z)-Octa-2,6-dienol in
CDCls.

Table 1: Expected *H NMR Chemical Shifts

e e ExPected Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, Hz)

1 ~4.1-4.2 d ~6-7

2 ~5.6-5.8 dt ~15 (trans), ~6-7

3 ~55-57 dt ~15 (trans), ~7

4 ~21-22 q ~7

5 ~2.2-23 q ~7

6 ~5.3-55 dt ~11 (cis), ~7

7 ~5.2-5.4 dt ~11 (cis), ~7

8 ~0.9-1.0 t ~7.5

OH Variable (broad s) S N/A

Table 2: Expected 13C NMR Chemical Shifts
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Carbon Position Expected Chemical Shift (6, ppm)
1 ~63 - 64

2 ~128 - 130

3 ~132-134

4 ~31-32

5 ~26 - 27

6 ~123 - 125

7 ~130 - 132

8 ~13-14

Expected IR and MS Data

Table 3: Expected IR Absorption Bands

Functional Group Wavenumber (cm~?) Intensity
O-H stretch (alcohol) 3200 - 3600 Strong, Broad
C-H stretch (sp?) 3000 - 3100 Medium

C-H stretch (sp?) 2850 - 3000 Medium

C=C stretch (alkene) 1650 - 1680 Medium

C-O stretch (alcohol) 1000 - 1260 Strong

=C-H bend (trans) 960 - 970 Strong

=C-H bend (cis) 675-730 Strong

Table 4: Expected Mass Spectrometry Data
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Analysis Type Expected Result

Molecular lon [M]* m/z =126.10

Expected fragments from loss of H20
Major Fragments (m/z=108), loss of C2Hs (m/z=97), and other

allylic cleavages.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological
activity or associated signaling pathways for (2E,6Z)-Octa-2,6-dienol. However, other
unsaturated C8 alcohols and structurally related terpenoids, such as geraniol, are known to
exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and insect-
repellent properties. It is plausible that (2E,6Z)-Octa-2,6-dienol could exhibit similar activities,

but this would require experimental validation.

Visualizations
Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of
(2E,6Z)-Octa-2,6-dienol from its corresponding aldehyde.
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Start: (2E,62)-Octa-2,6-dienal in MeOH

1. Cool to 0°C
2. Add NaBH4

i

Stir at 0°C for 1h

i

Quench with aq. NH4CI

i

Concentrate (Rotovap)

i

Extract with DCM

i

Wash with Brine

i

Dry over MgSO4

i

Flash Column Chromatography

Final Product:

(2E,6Z)-Octa-2,6-dienol

Click to download full resolution via product page

Caption: Proposed synthesis and purification workflow for (2E,6Z)-Octa-2,6-dienol.
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Signaling Pathways

Information regarding signaling pathways modulated by (2E,6Z)-Octa-2,6-dienol is not
available in the current scientific literature. Further research would be required to identify any
such interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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